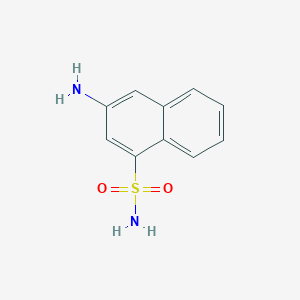

3-Aminonaphthalene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminonaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6H,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPLYUPTDCGDEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Aminonaphthalene 1 Sulfonamide

Established Synthetic Routes to 3-Aminonaphthalene-1-sulfonamide

Traditional methods for the synthesis of this compound have been the bedrock of its production, relying on well-understood chemical principles.

Classical Approaches Involving Sulfonyl Chlorides and Naphthylamines

The most conventional and widely utilized method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. ijarsct.co.inucl.ac.uk This nucleophilic reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. ijarsct.co.in In the context of this compound, this would involve the reaction of 3-aminonaphthalene-1-sulfonyl chloride with ammonia (B1221849).

The general scheme for this reaction is as follows: *SO₂Cl + 2NH₃ → *SO₂NH₂ + NH₄Cl

While this method is straightforward and often results in high yields, it has some drawbacks. thieme-connect.com Sulfonyl chlorides are sensitive to moisture, and the synthesis of the specific 3-aminonaphthalene-1-sulfonyl chloride precursor can be challenging. nih.gov

A variation of this classical approach involves the use of an ammonia surrogate, followed by a deprotection step to yield the primary sulfonamide. nih.gov This can be advantageous when dealing with sensitive substrates or when direct amination with ammonia is not feasible.

Reductive Synthesis from Nitro-Substituted Naphthalenes

An alternative pathway to introduce the amino group is through the reduction of a nitro-substituted precursor. This method involves the synthesis of 3-nitronaphthalene-1-sulfonamide, which is then reduced to the desired this compound. A recently developed method for the synthesis of (hetero)aryl sulfonamides involves the reductive coupling of aryl sulfinates and nitroarenes. nih.gov This approach utilizes reducing conditions with sodium bisulfite, sometimes in the presence of tin(II) chloride, in dimethyl sulfoxide (B87167) (DMSO) to facilitate the reaction. nih.gov The use of an ultrasonic bath can improve the homogeneity and mixing of the reaction. nih.gov

This strategy is particularly useful for preparing heteroaryl sulfonamides and offers an alternative to conventional methods, especially when the starting materials are readily available and stable. nih.gov The proposed mechanism suggests the formation of nitrosoarene intermediates. nih.gov

| Precursor | Reagents | Product | Yield |

| Nitroarene | Sodium aryl sulfinate, NaHSO₃, DMSO | (Hetero)aryl sulfonamide | Moderate to Good |

| Nitroarene | Sodium aryl sulfinate, NaHSO₃, SnCl₂, DMSO | (Hetero)aryl sulfonamide | Moderate to Good |

Table 1: Reductive Coupling of Nitroarenes and Aryl Sulfinates nih.gov

Catalytic Hydrogenation Methods for Amine Formation

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to amines. google.com This process typically involves the use of a metal catalyst, such as platinum or palladium on a support like activated charcoal, and hydrogen gas at elevated temperature and pressure. google.com For the synthesis of 1-naphthylamine (B1663977) from 1-nitronaphthalene (B515781), a process using a platinum/activated charcoal catalyst at 150-250°C and 50-300 bar has been described. google.com It is crucial to use purified 1-nitronaphthalene that is free of sulfur compounds and the 2-nitronaphthalene (B181648) isomer to achieve high yields and prevent catalyst poisoning. google.com

The catalytic hydrogenation of amides to amines is also a viable, though challenging, transformation. nih.gov Recent advancements have shown that magnetocatalysis with standard supported catalysts, such as platinum on alumina (B75360) functionalized with iron carbide nanoparticles, can enable amide hydrogenation under mild conditions (3 bar H₂ or even ambient pressure). nih.gov

Advanced Synthetic Strategies and Mechanistic Insights

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of sulfonamides, including metal-catalyzed reactions and oxidative techniques.

Metal-Catalyzed Cross-Coupling Reactions (e.g., S-N coupling, C-N bond formation)

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N and S-N bonds, offering alternative routes to sulfonamides. thieme-connect.comresearchgate.net These methods can provide access to a wider range of sulfonamide derivatives that may be difficult to synthesize using classical approaches.

Palladium-catalyzed cross-coupling of aryl halides with sulfonamides is a well-established method for forming N-aryl sulfonamides. ijarsct.co.in However, the lower nucleophilicity of sulfonamides compared to amines can present a challenge. thieme-connect.com Copper-catalyzed coupling reactions have also been developed, offering a powerful system for the coupling of sulfonamides with (hetero)aryl halides. researchgate.net For instance, the combination of copper salts and oxalamides or 4-hydroxypicolinamides can effectively catalyze the coupling of a wide range of primary and secondary sulfonamides with (hetero)aryl bromides and chlorides. researchgate.net

A palladium-catalyzed method for the chlorosulfonylation of arylboronic acids provides a convergent route to sulfonamides. nih.gov This process allows for the preparation of arylsulfonyl chlorides under mild conditions, which can then be reacted with amines to form the desired sulfonamides. nih.gov The reaction tolerates a variety of functional groups. nih.gov

| Catalyst System | Reactants | Product |

| Copper salts and oxalamides | Sulfonamides, (Hetero)aryl bromides | N-(hetero)aryl sulfonamides |

| Cu₂O and 4-hydroxypicolinamide | Primary sulfonamides, (Hetero)aryl chlorides | N-aryl sulfonamides |

| Palladium catalyst | Arylboronic acids, SO₂Cl₂ | Arylsulfonyl chlorides |

Table 2: Examples of Metal-Catalyzed Sulfonamide Synthesis researchgate.netnih.gov

Oxidative Sulfonamidation Techniques

Oxidative sulfonamidation offers a direct approach to forming sulfonamides by creating a bond between a sulfur-containing group and an amine. These methods often involve the in-situ generation of a reactive sulfur electrophile that is then trapped by an amine.

One such technique is the electrochemical oxidative coupling of amines and thiols. noelresearchgroup.com This method allows for the direct formation of sulfonamides from readily available starting materials. noelresearchgroup.com Another approach involves the direct oxidative cross-coupling of C-H bonds with sulfonamides. For example, a silver-catalyzed sulfonamidation of benzylic C(sp³)-H bonds using K₂S₂O₈ as an oxidant has been reported for the synthesis of N-benzyl sulfonamides. researchgate.net

Furthermore, the oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes has been developed as a green method for C-N bond formation, leading to α-sulfonamido acetals. rsc.org This reaction proceeds efficiently with a catalytic system of sodium iodide and sodium percarbonate. rsc.org

Mechanochemical and Green Chemistry Approaches in Sulfonamide Synthesis

In recent years, green chemistry and mechanochemistry have emerged as powerful tools for the sustainable synthesis of pharmaceuticals. These methods aim to reduce solvent waste, energy consumption, and the use of hazardous reagents.

Mechanochemistry: This solvent-free approach utilizes mechanical force, typically through ball milling, to initiate chemical reactions. rsc.org A proposed mechanochemical synthesis of sulfonamides involves a one-pot, two-step procedure starting from disulfides. This process uses solid sodium hypochlorite (B82951) for a tandem oxidation-chlorination, followed by amination. rsc.org This metal-free route is cost-effective and environmentally friendly, applicable to both aromatic and aliphatic starting materials. rsc.org

Green Chemistry: Green approaches to sulfonamide synthesis often employ environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400), or utilize energy sources such as microwave irradiation and ultrasound to accelerate reactions. nih.govsci-hub.se One straightforward method involves the reaction of amino acids with sulfonyl chlorides in water, using sodium carbonate as a base to scavenge HCl. sci-hub.se Similarly, ultrasound-assisted and microwave-assisted syntheses have been optimized, significantly reducing reaction times and improving yields. For instance, sonochemical methods can produce sulfonamide derivatives with efficiencies up to 90% within 60 minutes. nih.gov

| Green Synthesis Method | Key Features | Typical Reagents | Ref. |

| Mechanosynthesis | Solvent-free, metal-free, cost-effective. | Disulfides, Sodium hypochlorite, Lewis acid-base reagents. | rsc.org |

| Aqueous Synthesis | Uses water as a benign solvent. | Sulfonyl chlorides, Amines/Amino acids, Sodium carbonate. | sci-hub.sescilit.com |

| Ultrasound-Assisted | Rapid reaction times, high efficiency. | 2-aminobenzimidazole, Arylsulfonyl chlorides, K2CO3, H2O. | nih.gov |

| Microwave-Assisted | Very short reaction times (0.5-4 min). | 2-aminobenzimidazole, Arylsulfonyl chlorides, K2CO3, H2O. | nih.gov |

Incorporation of Sulfur Dioxide Units (e.g., DABSO)

Traditional sulfonamide synthesis often relies on the use of pre-functionalized starting materials like sulfonyl chlorides. Modern methods have developed ways to directly incorporate the sulfur dioxide (SO2) moiety, offering greater flexibility. Gaseous SO2, however, is toxic and difficult to handle.

A significant advancement is the use of SO2 surrogates, with 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO) being a prominent example. acs.orgnih.gov DABSO is a bench-stable, colorless solid that serves as a convenient source of SO2. acs.orgorganic-chemistry.org In a typical procedure, DABSO reacts with organometallic reagents, such as Grignard or organolithium reagents, to form metal sulfinates in situ. organic-chemistry.orgacs.org These intermediates can then be converted into a variety of sulfonyl compounds, including sulfonamides, by reaction with an aminating agent. nih.govorganic-chemistry.org

This approach avoids the need to handle gaseous SO2 and allows for the synthesis of sulfonamides from readily available hydrocarbon precursors. acs.org

Three-Component Reactions and Multi-component Synthesis Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. Several MCRs have been developed for the synthesis of sulfonamides.

A notable example is a direct, single-step, copper-catalyzed three-component synthesis that combines aryl boronic acids, amines, and sulfur dioxide (from the surrogate DABSO). nih.gov This method is highly versatile, accommodating a wide range of aryl and heteroaryl boronic acids as well as various primary and secondary amines. nih.gov It represents a powerful strategy for rapidly creating diverse sulfonamide libraries.

Other multi-component pathways include:

Palladium-catalyzed Aminosulfonylation: A mechanochemical, Pd-catalyzed three-component reaction has been developed using aryl bromides or carboxylic acids, an amine, and potassium metabisulfite (B1197395) (K2S2O5) as the SO2 source. rsc.org

Iodine/Oxone-Mediated Coupling: A novel three-component reaction of 2-mercaptobenzoxazoles, amines, and ketones proceeds through a sulfenamide (B3320178) intermediate to generate functionalized thiazoline (B8809763) scaffolds. acs.orgacs.org

Ketenimine-Based MCRs: Reactions involving zwitterions, aryl sulfonamides, and isocyanides can produce complex sulfonamide-conjugated ketenimines, which are valuable intermediates for further synthetic diversification. acs.org

| Multi-Component Reaction | Catalysts/Reagents | Key Reactants | Product Class | Ref. |

| Copper-Catalyzed | Cu(II) catalyst, DABSO | Aryl boronic acid, Amine | Sulfonamides | nih.gov |

| Palladium-Catalyzed | Pd catalyst, K2S2O5 | Aryl bromide, Amine | Aromatic Sulfonamides | rsc.org |

| Iodine-Mediated | Iodine, Oxone | 2-Mercaptobenzoxazole, Amine, Ketone | α-Thioenamines | acs.orgacs.org |

| Zwitterion-Based | None | Dimethyl acetylenedicarboxylate, Aryl sulfonamide, Isocyanide | Ketenimine Sulfonamides | acs.org |

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers multiple sites for chemical modification: the primary amino group, the sulfonamide moiety, and the naphthalene (B1677914) core. These sites allow for extensive derivatization to explore structure-activity relationships.

Modifications at the Amino Group: Amidation and Alkylation Reactions

The primary amino group at the C3 position is a key site for functionalization, readily undergoing standard reactions for aromatic amines.

Amidation: The amino group can be acylated to form amides. This is typically achieved by reacting this compound with acyl chlorides or anhydrides in the presence of a base. For instance, reacting 4-acetylaminonaphthalenesulfonamide with dodecanoyl chloride in pyridine (B92270) yields the corresponding N-dodecanoyl derivative. google.com This transformation converts the basic amino group into a neutral amide, altering the molecule's electronic and physical properties.

Alkylation: The amino group can also be alkylated. Palladium-catalyzed three-component reactions of sulfonamides, aldehydes, and arylboronic acids provide an efficient route to α-arylamines, showcasing a method for complex N-alkylation. organic-chemistry.org

Derivatization of the Sulfonamide Moiety

The sulfonamide group (-SO2NH2) itself is a versatile functional handle. The two protons on the nitrogen atom are acidic and can be substituted.

N-Alkylation/N-Arylation: The sulfonamide nitrogen can be alkylated or arylated to produce secondary or tertiary sulfonamides. The reaction typically involves deprotonation with a base followed by reaction with an alkyl or aryl halide.

Hydroformylation: A highly regioselective hydroformylation of allylic sulfonamides has been achieved using a scaffolding ligand as a catalytic directing group, demonstrating a sophisticated method for functionalizing N-allyl sulfonamides. nih.gov

Cleavage: The sulfonamide S-N bond can be cleaved under specific reductive conditions, such as with sodium naphthalene, which can be useful in synthetic sequences where the sulfonamide acts as a protecting or directing group. acs.org

Regioselective Functionalization of the Naphthalene Core

Further substitution on the naphthalene ring is governed by the electronic effects of the existing amino and sulfonamide groups. The amino group at C3 is a powerful activating ortho-, para-director, while the sulfonamide group at C1 is a deactivating meta-director. This interplay directs the position of subsequent electrophilic aromatic substitutions.

C-H Activation/Functionalization: Modern synthetic methods increasingly rely on direct C-H activation to install new functional groups, avoiding the need for pre-functionalized substrates. nih.gov For naphthalene derivatives, the regioselectivity of C-H functionalization can be controlled by directing groups or by the inherent reactivity of the system. researchgate.net

Regioselectivity: In the case of this compound, the amino group strongly activates the C2 and C4 positions. The sulfonamide group deactivates the ring it is attached to and directs incoming electrophiles to the C5 and C7 positions of the other ring. The ultimate regiochemical outcome of reactions like halogenation or nitration would depend heavily on the reaction conditions. For example, a C-H amination reaction on a naphthalene derivative, Adapalene, showed regioselective functionalization at the C5 position, influenced by other substituents on the ring system. acs.org

Development of Novel Conjugates and Hybrid Molecules

The chemical architecture of this compound, featuring both a nucleophilic amino group and a sulfonamide moiety, presents a versatile platform for the development of novel conjugates and hybrid molecules. These modifications are pursued to enhance or introduce new biological activities, improve pharmacokinetic profiles, or create targeted therapeutic agents. The strategies for creating these complex molecules generally involve the chemical modification of either the amino or the sulfonamide group.

One common approach involves the acylation of the amino group to form amide linkages. This can be used to couple a wide variety of molecules to the this compound core, including but not limited to, peptides, fluorescent tags, and pharmacologically active moieties. For instance, a patent describes the preparation of acyl derivatives of aminonaphthalene-sulfonamides, suggesting the feasibility of such modifications. google.com This strategy allows for the creation of hybrid molecules where the aminonaphthalene sulfonamide unit can act as a scaffold, bringing together different functional components.

Another strategy focuses on creating hybrid molecules by linking the aminonaphthalene sulfonamide scaffold to other heterocyclic or pharmacologically active structures. Research into multifunctional hybrid sulfonamides for conditions like Alzheimer's disease has shown that combining a sulfonamide with other active moieties, such as those with metal-chelating or cholinesterase-inhibiting properties, can lead to potent therapeutic agents. nih.gov While not specific to this compound, these studies provide a proof-of-concept for the development of similar hybrids. For example, novel sulfonamide-based four-component molecular hybrids have been developed as potential DNA-targeting antimicrobial agents. nih.gov

The development of bioconjugates is another promising avenue. The amino group of this compound can be targeted for conjugation to biomolecules like proteins. For example, pyrocinchonimides have been shown to react with amine groups on proteins via an imide transfer, offering a potential method for linking aminonaphthalene sulfonamide derivatives to biological targets. nih.gov Furthermore, substituted 6-aminonaphthalene-1-sulfonamides have been synthesized and used as fluorogenic indicators in synthetic protease substrates, demonstrating the utility of this class of compounds in biochemical assays. nih.gov

The creation of hybrid molecules containing naphthoquinone and quinolinedione scaffolds with antineoplastic properties also highlights the potential of combining different pharmacophores. mdpi.com These hybrids are often designed to have a larger molecular size, which can influence properties like lipophilicity. The linker used to connect the different parts of the hybrid molecule is carefully chosen to maintain desirable properties such as water solubility. mdpi.com

While specific examples detailing the synthesis of conjugates and hybrid molecules directly from this compound are not extensively documented in the reviewed literature, the general principles of sulfonamide and amine chemistry provide a clear roadmap for the creation of such novel molecules. The research on related aminonaphthalene sulfonamides and other sulfonamide-based hybrids strongly supports the potential for developing a diverse range of conjugates and hybrid molecules from the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation of 3 Aminonaphthalene 1 Sulfonamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, offering precise information on the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis for Structural Confirmation

The ¹H and ¹³C NMR spectra provide the primary evidence for the structural integrity of 3-Aminonaphthalene-1-sulfonamide. The chemical shifts are dictated by the electronic effects of the electron-donating amino (-NH₂) group and the electron-withdrawing sulfonamide (-SO₂NH₂) group on the naphthalene (B1677914) ring.

Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to show a complex pattern of signals for the six protons on the naphthalene ring. Aromatic protons in sulfonamide derivatives typically appear in the region of 6.50-8.75 ppm. rsc.orgmdpi.com The protons of the amino group (-NH₂) and the sulfonamide group (-SO₂NH₂) are expected to appear as broad singlets that are exchangeable with D₂O. The primary amine protons are often observed around 5.9-6.0 ppm, while the sulfonamide proton signal can appear further downfield, typically between 8.7 and 10.2 ppm. rsc.org

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display ten distinct signals for the carbon atoms of the naphthalene skeleton. Aromatic carbons in sulfonamide derivatives generally resonate between 110 and 160 ppm. rsc.orgmdpi.com The carbon atom attached to the amino group (C3) would be shielded (shifted upfield), whereas the carbon attached to the sulfonamide group (C1) would be deshielded (shifted downfield).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on spectral data from analogous naphthalene sulfonamides and aminonaphthalene derivatives. rsc.orgmdpi.comnih.gov

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | ~140-145 |

| C2 | ~7.2-7.4 | ~115-120 |

| C3 | - | ~145-150 |

| C4 | ~7.8-8.0 | ~110-115 |

| C5 | ~7.5-7.7 | ~125-130 |

| C6 | ~7.4-7.6 | ~124-128 |

| C7 | ~7.9-8.1 | ~128-132 |

| C8 | ~8.1-8.3 | ~122-126 |

| C4a | - | ~130-135 |

| C8a | - | ~125-130 |

| NH₂ | ~5.9-6.1 (broad s) | - |

| SO₂NH₂ | ~8.8-10.0 (broad s) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu In the spectrum of this compound, COSY would reveal correlations between adjacent protons on the naphthalene rings (e.g., H5-H6, H6-H7, H7-H8), helping to trace the proton connectivity around the ring system. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal on the F2 axis to its corresponding carbon signal on the F1 axis, allowing for the direct assignment of carbon atoms that bear protons. psu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. sdsu.edu It provides definitive proof of the substitution pattern by showing correlations between protons and non-protonated (quaternary) carbons. For instance, key HMBC correlations would be expected from the H2 proton to carbons C1, C3, and C4, and from the H8 proton to C1 and C7, confirming the positions of the substituents. researchgate.net

Table 2: Expected Key HMBC Correlations for Structural Confirmation

| Proton(s) | Expected Carbon Correlations (²J, ³J) |

| H2 | C1, C3, C4, C8a |

| H4 | C2, C3, C5, C4a |

| H5 | C4, C6, C7, C4a |

| H8 | C1, C6, C7, C8a |

| NH₂ | C2, C3, C4 |

| SO₂NH₂ | C1, C2 |

Conformational Analysis via NMR Spectroscopy

Aromatic sulfonamides can exhibit restricted rotation around the aryl-S bond, which can lead to the existence of conformational diastereoisomers, or rotamers. umich.edu This phenomenon can be investigated using dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures.

At low temperatures, the rotation around the C1-S bond may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer (e.g., syn and anti conformers relative to the orientation of the N-H bond and the naphthalene ring). umich.edu By analyzing the changes in the spectra as the temperature is increased (e.g., peak coalescence), the energy barrier for this rotation can be calculated. The relative populations of the conformers can also be determined, which may be influenced by factors such as solvent polarity. umich.edu

Investigation of Tautomerism and Isomerism

The sulfonamide functional group has the theoretical potential to exist in tautomeric forms, primarily the amide form (-SO₂-NH-) and the imide form (-SO(OH)=N-). rsc.org However, for most sulfonamides, the amide form is overwhelmingly more stable. NMR and IR spectroscopy, often in conjunction with computational studies, are the principal methods used to investigate the potential existence of tautomers. rsc.orgresearchgate.net In typical solution-state NMR, this compound is expected to exist exclusively as the amide tautomer.

NMR is fundamental in distinguishing this compound from its various positional isomers. The unique splitting patterns and chemical shifts in the ¹H spectrum, along with the specific long-range correlations observed in the HMBC spectrum, provide a definitive fingerprint for the 3-amino, 1-sulfonamide substitution pattern, allowing it to be clearly differentiated from other isomers like 4-aminonaphthalene-1-sulfonamide or 5-aminonaphthalene-1-sulfonamide.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful technique for identifying the characteristic functional groups within a molecule based on their absorption of infrared radiation. The FTIR spectrum of this compound would be dominated by bands corresponding to the sulfonamide and amine moieties.

The most characteristic vibrations for the sulfonamide group are the asymmetric and symmetric stretches of the S=O bonds. nih.gov The S-N stretching vibration is also a key diagnostic band. rsc.org The amino group gives rise to characteristic N-H stretching bands. The aromatic naphthalene core is identified by C=C stretching vibrations within the ring and C-H stretching and bending vibrations. rsc.org

Table 3: Characteristic FTIR Absorption Frequencies for this compound Frequency ranges are based on data from analogous sulfonamide compounds. rsc.orgmdpi.comnih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| -NH₂ (primary amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |

| -NH₂ (primary amine) | Scissoring (Bending) | 1600 - 1650 |

| -SO₂NH₂ (sulfonamide) | N-H Stretch | 3200 - 3350 |

| -SO₂NH₂ (sulfonamide) | Asymmetric SO₂ Stretch | 1310 - 1350 |

| -SO₂NH₂ (sulfonamide) | Symmetric SO₂ Stretch | 1140 - 1180 |

| -S-N- (sulfonamide) | S-N Stretch | 890 - 940 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule that are complementary to those observed in infrared (IR) spectroscopy. For aromatic sulfonamides, the Raman spectra reveal characteristic vibrations of the key functional groups: the naphthalene core, the amino group (-NH2), and the sulfonamide group (-SO2NH2).

In related naphthalene sulfonamide derivatives, FT-Raman and FT-IR spectra have been analyzed to identify these specific modes. nih.gov The vibrations of the sulfonamide moiety are particularly important. The S-N stretching mode and C-S stretching mode are observable in the Raman spectrum. researchgate.net For instance, in studies of similar sulfonamides, C-S stretching modes have been identified in the range of 630-732 cm⁻¹. researchgate.net The SO2 group itself has distinct deformation modes, which are reported at wavenumbers such as 569, 518, and 388 cm⁻¹ in the IR spectrum and around 514 cm⁻¹ in the Raman spectrum of comparable molecules. researchgate.net

The amino group (-NH2) vibrations are also prominent. In solid-state spectra of α-naphthylamine, a related compound, symmetric and asymmetric NH2 stretching frequencies are observed around 3342 cm⁻¹ and 3420 cm⁻¹, respectively. ias.ac.in The scissoring mode of the NH2 group typically appears near 1600 cm⁻¹ with strong intensity in IR spectra and can also be observed in the Raman spectrum. researchgate.netias.ac.in

The naphthalene ring itself contributes a rich set of vibrations. Aromatic C-H stretching modes are generally found between 3000 and 3120 cm⁻¹. researchgate.net The characteristic ring breathing modes and other skeletal vibrations of the naphthalene core provide a fingerprint region in the spectrum, confirming the integrity of the aromatic system. researchgate.net The analysis of these complementary vibrational modes from Raman spectroscopy is crucial for a complete structural assignment.

Correlation of Experimental and Theoretically Predicted Vibrational Spectra

To achieve a definitive assignment of the numerous vibrational modes in a molecule like this compound, experimental data is often correlated with theoretical quantum chemical calculations. nih.gov Density Functional Theory (DFT), particularly with the B3LYP functional, has proven effective in predicting the vibrational frequencies and structural parameters of naphthalene and sulfonamide derivatives. nih.govniscpr.res.in

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational wavenumbers and intensities. niscpr.res.in The resulting theoretical spectrum can be compared directly with the experimental FT-IR and FT-Raman spectra. nih.govniscpr.res.in

A known discrepancy exists between theoretically calculated harmonic frequencies and experimentally observed anharmonic frequencies. To bridge this gap, scaling factors are commonly applied to the computed wavenumbers. For instance, a dual scaling factor approach might be used, such as applying a factor of 0.98 for wavenumbers up to 1800 cm⁻¹ and 0.96 for those above 1800 cm⁻¹, which has been shown to yield an excellent correlation for similar molecules. researchgate.net

The assignment of specific bands is further validated by examining the Potential Energy Distribution (PED) from the theoretical calculations. researchgate.net The PED indicates the contribution of each functional group's internal coordinates to a particular normal mode of vibration, allowing for unambiguous assignments. researchgate.net This correlative approach has been successfully used to analyze the spectra of complex sulfonamides and naphthalene derivatives, revealing details such as the weakening of N-H bonds (indicated by a red-shift in the stretching frequency) and the precise nature of the SO2 deformation modes. researchgate.netresearchgate.net

Table 1: Representative Vibrational Modes for Naphthalene Sulfonamide Structures

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group | Reference |

| Asymmetric NH₂ Stretch | ~3420 | Amino (-NH₂) | ias.ac.in |

| Symmetric NH₂ Stretch | ~3342 | Amino (-NH₂) | ias.ac.in |

| Aromatic C-H Stretch | 3000 - 3120 | Naphthalene Ring | researchgate.net |

| NH₂ Scissoring | ~1629 | Amino (-NH₂) | researchgate.net |

| S-O-H Bend | ~1187 | Sulfonic Acid | researchgate.net |

| C-S Stretch | 630 - 732 | Carbon-Sulfur | researchgate.net |

| SO₂ Deformation | 388 - 569 | Sulfonamide (-SO₂) | researchgate.net |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

The electronic properties of this compound are governed by the naphthalene ring system, which acts as the primary chromophore and fluorophore. The amino and sulfonamide substituents modulate these properties.

Analysis of Electronic Transitions and Chromophores

The UV-Vis absorption spectrum of aminonaphthalene derivatives is characterized by electronic transitions within the aromatic system. researchgate.net These are typically π → π* transitions associated with the naphthalene group. researchgate.net For example, 1-Naphthylamine (B1663977), a structurally similar compound, exhibits a fluorescence excitation peak at 316 nm. aatbio.com A study on a polymer conjugate of 4-Amino naphthalene-1-sulfonic acid, an isomer of the title compound's precursor, showed an excitation wavelength of 325 nm in water. researchgate.net These values suggest that this compound would also absorb in the UVA region.

Upon excitation, these molecules can exhibit fluorescence. 1-Naphthylamine, for instance, has a strong emission peak at 434 nm, resulting in a large Stokes shift of 118 nm. aatbio.com The presence of the amino group, an electron-donating group, is crucial for strong fluorescence in naphthalimide systems. The combination of the electron-donating amino group and the electron-withdrawing sulfonamide group attached to the naphthalene π-system creates a donor-acceptor character that can influence the energy and intensity of the electronic transitions.

Solvent Effects on Electronic Spectra

The photophysical behavior of molecules with donor-acceptor characteristics, such as aminonaphthalene sulfonamides, is often highly dependent on the solvent environment. nih.gov This phenomenon, known as solvatochromism, refers to the shift in the absorption or emission maxima upon a change in solvent polarity.

Studies on related azo sulfonamide dyes and fluorescent naphthalimide derivatives show that the absorption and emission spectra are red-shifted (shifted to longer wavelengths) in more polar solvents. nih.govresearchgate.net This positive solvatochromism indicates that the excited state of the molecule is more polar than the ground state. As the solvent polarity increases, it stabilizes the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition and causing a red shift.

For a synthesized 4-Amino naphthalene-1-sulfonic acid-alginate polymer, a distinct positive solvatochromism was observed. researchgate.net As the solvent polarity was decreased from water to butanol, a blue shift (shift to shorter wavelengths) was seen in the excitation spectrum, confirming this trend. researchgate.net Therefore, it is expected that the UV-Vis and fluorescence spectra of this compound will exhibit similar solvent-dependent shifts, providing information about the change in the molecule's dipole moment upon electronic excitation.

Table 2: Photophysical Data for Related Aminonaphthalene Compounds

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Reference |

| 1-Naphthylamine | Ethanol | 316 | 434 | 118 | aatbio.com |

| AmNS-Alginate | Water | 325 | - | - | researchgate.net |

| AmNS-Alginate | Butanol | 429 | - | - | researchgate.net |

Crystallographic Studies and Supramolecular Architecture

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. rigaku.com This method provides the absolute structure, including bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of the molecule's conformation. nih.gov

While a specific crystal structure for this compound is not publicly available, data from closely related compounds illustrate the expected structural features. For example, the crystal structure of 4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate was determined by SCXRD, revealing the exact dihedral angle between the naphthalene ring and the rest of the molecule. nih.gov

For sulfonamides, SCXRD is critical for understanding polymorphism—the ability of a compound to exist in multiple crystal forms. csic.es The analysis reveals the intricate network of intermolecular interactions that define the crystal packing. The primary interactions in sulfonamide crystals are hydrogen bonds involving the sulfonamide and amino groups. csic.es The -NH2 group and the N-H of the sulfonamide can act as hydrogen bond donors, while the sulfonyl oxygens (-SO2) act as strong hydrogen bond acceptors. These interactions, along with potential π-π stacking of the naphthalene rings, dictate the formation of a stable three-dimensional supramolecular architecture. csic.es Obtaining a single crystal of this compound and performing SCXRD would provide definitive proof of its molecular conformation and insight into its solid-state packing and hydrogen-bonding network. rigaku.comresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of sulfonamide-containing molecules is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds and π-π stacking. The amino (–NH2) and sulfonamide (–SO2NH–) groups are potent hydrogen bond donors, while the sulfonyl oxygen atoms are effective acceptors. nih.govnih.gov

In the crystal structures of related sulfonamides, the amino protons show a strong preference for forming hydrogen bonds with sulfonyl oxygens. nih.gov This interaction is a dominant pattern, often leading to the formation of chain motifs. nih.gov For instance, in a study of various sulfonamide crystals, the N–H⋯O=S interaction was a recurring feature, contributing significantly to the stability of the crystal lattice. nih.gov

The table below summarizes typical hydrogen bond interactions observed in sulfonamide derivatives.

| Interaction Type | Donor | Acceptor | Typical Motif | Reference |

| Intermolecular | N-H (Amino) | O=S (Sulfonyl) | Chain | nih.govnih.gov |

| Intermolecular | O-H (Carboxyl) | O=C (Carboxyl) | Dimer / Catemer | researchgate.net |

| Intramolecular | N-H (Amido) | O=S (Sulfonyl) | S(6) Ring | nih.gov |

Furthermore, π-π stacking interactions involving the naphthalene rings are crucial for the three-dimensional assembly. nih.gov In many naphthalene derivatives, these interactions are a dominant feature in the crystal packing, with molecules arranging in planar stacks. nih.govmdpi.com The interplay between directional hydrogen bonding and the less directional, but significant, π-π stacking dictates the final, stable crystalline form. rsc.org

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. nih.govresearchgate.net

For aminonaphthalene derivatives, Hirshfeld analysis reveals that the most significant contributions to crystal packing typically come from O···H/H···O, H···H, and C···H/H···C contacts. nih.govnih.gov In the crystal structure of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, a related compound featuring an aminonaphthalene core, these interactions account for the majority of the close contacts. nih.govresearchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different interaction types. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and features of these plots allow for the deconvolution of the contributions from various interactions.

The following table presents the percentage contributions of the most important intermolecular contacts to the total Hirshfeld surface area for two representative aminonaphthalene derivatives.

| Interaction Type | Contribution for 1-(6-amino-5-nitronaphthalen-2-yl)ethanone (%) | Contribution for N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide (%) | Reference |

| O···H/H···O | 34.9 | 43.7 | nih.govnih.gov |

| H···H | 33.7 | 31.0 | nih.govnih.gov |

| C···H/H···C | 11.0 | 8.5 | nih.govnih.gov |

| N···H/H···N | 3.8 | Not specified | nih.gov |

| n–π and π–π | 16.6 (combined) | Not specified separately | nih.gov |

Theoretical and Computational Investigations of 3 Aminonaphthalene 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For 3-Aminonaphthalene-1-sulfonamide, such calculations can predict its geometry, reactivity, and various spectroscopic and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. doaj.org DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

While specific DFT studies on this compound are not prevalent in the public literature, the application of this method would yield a detailed picture of its molecular framework. The resulting optimized geometry is crucial for accurately predicting other properties.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-C (naphthalene) | Data not available |

| C-S | Data not available | |

| S-N | Data not available | |

| S=O | Data not available | |

| C-N (amino) | Data not available | |

| Bond Angle | C-S-N | Data not available |

| O-S-O | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the electron-rich and electron-poor regions, predicting its behavior in chemical reactions. doaj.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and anti-bonding orbitals.

For this compound, NBO analysis would provide insights into the hybridization of the atoms and the extent of electron delocalization across the naphthalene (B1677914) ring and the sulfonamide group. This analysis can quantify the stability arising from hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

Table 3: Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|

| π(C-C) | π*(C-C) | Data not available |

| LP(N) | σ*(S-O) | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. Green represents areas of neutral potential.

An MEP map of this compound would be invaluable for predicting its intermolecular interactions and identifying the most likely sites for chemical reactions. doaj.org The oxygen atoms of the sulfonamide group and the nitrogen of the amino group would be expected to be regions of negative potential.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics.

The NLO properties of this compound could be predicted through quantum chemical calculations. The presence of the electron-donating amino group and the electron-withdrawing sulfonamide group attached to the delocalized π-system of the naphthalene ring suggests that it may possess interesting NLO properties.

Table 4: Hypothetical Calculated NLO Properties of this compound

| Property | Value |

|---|---|

| Dipole Moment (μ) (Debye) | Data not available |

| Mean Polarizability (α) (esu) | Data not available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, stability, and interactions of a molecule in various environments, such as in solution or in complex with a biological macromolecule.

Conformational Landscape Exploration

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-S (naphthalene-sulfonamide) and S-N (sulfonamide-amino) bonds. Exploration of this landscape through computational methods, such as density functional theory (DFT) and molecular mechanics, can identify the most stable, low-energy conformations of the molecule in a vacuum.

A hypothetical conformational analysis could reveal several stable conformers. The global minimum energy conformation would represent the most probable structure in the absence of external influences. Other local minima would represent less populated but still accessible conformations. The energy differences between these conformers are critical for understanding the molecule's flexibility and its ability to adopt different shapes upon interaction with other molecules.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-C-S-N) (°) | Dihedral Angle (C-S-N-H) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 90 | 180 | 0.00 |

| 2 | 0 | 180 | 2.5 |

| 3 | 90 | 60 | 1.8 |

| 4 | 180 | 180 | 3.1 |

Solvent Effects on Molecular Conformation and Dynamics

The presence of a solvent can significantly influence the conformational preferences and dynamics of this compound. Solvation models, both implicit (continuum models) and explicit (molecular dynamics simulations), are employed to study these effects.

In polar solvents, conformations with a larger dipole moment are generally stabilized. For this compound, this would likely favor conformers where the polar sulfonamide and amino groups are more exposed to the solvent, allowing for favorable dipole-dipole interactions and hydrogen bonding. In contrast, non-polar solvents would favor more compact conformations to minimize the exposed polar surface area.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of the molecule in a solvent. By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can reveal how the solvent affects not only the equilibrium between different conformations but also the rates of transition between them. For instance, the viscosity of the solvent can hinder rotational movements, while specific interactions like hydrogen bonding with protic solvents can lock the molecule into certain conformations for longer periods.

Table 2: Hypothetical Solvent Effects on the Conformation of this compound

| Solvent | Dielectric Constant | Predominant Conformer (Hypothetical) | Key Interactions (Hypothetical) |

|---|---|---|---|

| Water | 78.4 | Extended | Hydrogen bonding with sulfonamide and amino groups |

| Ethanol | 24.6 | Extended | Hydrogen bonding |

| Dichloromethane | 9.1 | Intermediate | Dipole-dipole interactions |

| Hexane | 1.9 | Compact | van der Waals forces |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR can be a valuable tool in predicting their activity and guiding the design of new, more potent compounds.

Development of QSAR Models for Analogues

The development of a robust QSAR model for analogues of this compound would involve several key steps. First, a training set of molecules with known biological activities would be compiled. The three-dimensional structures of these molecules would then be generated and optimized using computational chemistry methods.

Next, a wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., molecular shape).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), would then be employed to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. The predictive power of the resulting QSAR model would be rigorously validated using both internal and external validation techniques to ensure its reliability.

Table 3: Hypothetical Training Set for QSAR Model Development

| Compound | R1-substituent | R2-substituent | Theoretical Activity (IC50, µM) |

|---|---|---|---|

| Analogue 1 | H | H | 10.5 |

| Analogue 2 | CH3 | H | 8.2 |

| Analogue 3 | Cl | H | 5.1 |

| Analogue 4 | H | OCH3 | 12.3 |

| Analogue 5 | CH3 | OCH3 | 9.8 |

Identification of Molecular Descriptors Influencing Theoretical Interactions

The analysis of a developed QSAR model can reveal which molecular descriptors have the most significant impact on the biological activity of the this compound analogues. This information provides valuable insights into the key structural features required for potent interactions with a biological target.

For instance, a positive coefficient for a descriptor related to hydrophobicity (e.g., LogP) would suggest that increasing the lipophilicity of the molecule enhances its activity, possibly by improving its ability to cross cell membranes or bind to a hydrophobic pocket in the target protein. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity, likely due to steric hindrance at the binding site.

Electronic descriptors, such as the energy of the highest occupied molecular orbital (HOMO) or the lowest unoccupied molecular orbital (LUMO), can provide information about the molecule's reactivity and its ability to participate in charge-transfer interactions. The identification of these key descriptors is crucial for the rational design of new analogues with improved activity.

Table 4: Hypothetical Key Molecular Descriptors and Their Influence

| Descriptor | Type | Hypothetical Influence on Activity | Rationale (Hypothetical) |

|---|---|---|---|

| LogP | Hydrophobicity | Positive | Enhanced membrane permeability or hydrophobic interactions |

| Molecular Weight | Steric | Negative | Steric hindrance in the binding pocket |

| Dipole Moment | Electronic | Positive | Favorable dipole-dipole interactions with the target |

| HOMO Energy | Electronic | Negative | Increased susceptibility to oxidation may decrease activity |

Molecular Docking and Protein-Ligand Interaction Studies (Scaffold Perspective)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. For the this compound scaffold, docking studies can provide valuable insights into its potential binding modes with various macromolecular targets.

Prediction of Binding Modes with Macromolecular Targets

Molecular docking simulations would begin with the three-dimensional structures of the this compound scaffold and a chosen macromolecular target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor, scoring each pose based on a defined scoring function that estimates the binding affinity.

The results of a docking study would be a set of predicted binding poses, ranked by their scores. Analysis of the top-ranked poses can reveal key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For the this compound scaffold, the sulfonamide group is likely to act as a hydrogen bond donor and acceptor, while the naphthalene ring can engage in hydrophobic and π-stacking interactions. The amino group can also participate in hydrogen bonding.

These predicted binding modes can serve as a basis for understanding the mechanism of action of compounds containing this scaffold and can guide the design of new analogues with improved binding affinity and selectivity. For example, if a particular region of the binding pocket is found to be unoccupied, new substituents could be added to the scaffold to form additional favorable interactions.

Table 5: Hypothetical Docking Results of this compound Scaffold with a Kinase Target

| Binding Site Residue | Interaction Type (Hypothetical) | Distance (Å) (Hypothetical) | Estimated Binding Energy (kcal/mol) (Hypothetical) |

|---|---|---|---|

| Lys72 | Hydrogen Bond (with SO2) | 2.8 | -8.5 |

| Asp184 | Hydrogen Bond (with NH2) | 3.1 | |

| Phe80 | π-π Stacking (with naphthalene) | 3.5 | |

| Val57 | Hydrophobic | 4.2 |

Table 6: List of Compound Names Mentioned in the Article

| Compound Name |

|---|

Analysis of Key Intermolecular Interactions at Binding Interfaces

A thorough search for computational studies detailing the key intermolecular interactions of this compound at biological or material binding interfaces did not yield any specific results. Research on other sulfonamides frequently employs molecular docking and molecular dynamics simulations to identify crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern their binding affinity and specificity to target proteins. For instance, studies on related compounds often highlight the role of the sulfonamide group (-SO₂NH₂) as a hydrogen bond donor and acceptor. The naphthalene ring would be expected to participate in π-stacking and hydrophobic interactions. However, without specific studies on this compound, any discussion of its binding interface interactions would be purely speculative.

Reaction Mechanism Elucidation through Computational Chemistry

Similarly, there is a lack of published research on the computational elucidation of the reaction mechanisms specific to the synthesis of this compound. Computational chemistry is a powerful tool for investigating reaction pathways, identifying transition states, and understanding the factors that control reaction outcomes.

No computational studies detailing the transition state analysis for the synthetic pathways of this compound were found. Such analyses are critical for understanding the kinetics and thermodynamics of a chemical reaction, providing insights into the energy barriers and the geometry of the transition states. For the synthesis of sulfonamides in general, computational studies have been used to investigate the mechanisms of reactions such as the coupling of sulfonyl chlorides with amines. These studies can help in optimizing reaction conditions by providing a molecular-level understanding of the process.

The literature search did not uncover any computational investigations into the reaction selectivity and stereochemistry involved in the synthesis or reactions of this compound. For chiral sulfonamides, computational methods are often used to explain and predict the stereochemical outcomes of reactions. This can involve calculating the energies of different diastereomeric transition states to determine which pathway is favored. As this compound is not inherently chiral, studies on its stereochemistry would likely focus on reactions involving the introduction of chiral centers.

Role As a Chemical Scaffold in Materials Science and Advanced Organic Synthesis

Application in the Synthesis of Complex Molecular Architectures

The inherent reactivity of the primary aromatic amine and the sulfonamide group allows this compound to serve as a starting point for the synthesis of elaborate molecular frameworks.

Precursor for Polycyclic Systems and Heterocycles

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused aromatic rings. ucl.ac.uk The naphthalene (B1677914) unit of 3-Aminonaphthalene-1-sulfonamide already classifies it within this family, but its functional groups enable further annulation reactions to build larger, more complex polycyclic and heterocyclic systems. The amino group, in particular, can be transformed into other functionalities that facilitate cyclization reactions. For instance, the synthesis of functionalized sulfonamides through cycloaddition reactions has been explored, where vinyl sulfonamides react with 1,3-dipoles to create five-membered heterocyclic sulfonamides. ucl.ac.uk While not specifically detailing the 3-amino-1-sulfonamide isomer, this methodology highlights the potential of the sulfonamide-bearing naphthalene scaffold in generating novel heterocyclic structures.

Building Block in Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants. The dual functionality of this compound makes it a candidate for such reactions. For example, modern methods have been developed for one-pot, three-component synthesis of sulfonamides from nitroarenes, boronic acids, and a sulfur source. organic-chemistry.org The presence of the free amino group on the this compound scaffold offers a reactive handle that could potentially be integrated into novel MCRs, allowing for the rapid diversification of the naphthalene core and the generation of libraries of complex molecules.

Exploration in Functional Material Development (excluding material properties)

The electronic and structural characteristics of the aminonaphthalenesulfonamide framework are pertinent to the development of new functional materials, where the molecule acts as a key component in the material's design.

Precursor for Dyes and Pigments (if applicable to advanced studies, not basic industrial use)

Aminonaphthalenesulfonic acids are well-established precursors to a wide range of azo dyes. The amino group is readily diazotized and coupled with various aromatic compounds to produce intensely colored molecules. The sulfonamide group, similar to the sulfonic acid group, can modulate the solubility and electronic properties of the resulting dye. The development of sulfonamide-bearing naphthalene derivatives is an area of interest for creating functional dyes with specific properties for advanced applications beyond simple textiles, such as in sensing or imaging, where fine-tuning of the electronic structure is critical.

Component in Sensor Design (focus on chemical interactions, not performance metrics)

A class of related compounds, aminonaphthalenesulfonamides, has been identified as a new family of modifiable fluorescent detecting groups. acs.org These molecules can be attached to peptides to create substrates for enzymes like serine proteases. The principle of this application relies on the change in the fluorescent properties of the aminonaphthalenesulfonamide group upon enzymatic cleavage of the peptide. The interaction involves the specific recognition of the substrate by the enzyme, leading to a chemical transformation that alters the local environment of the fluorophore, thus signaling the enzymatic activity. This demonstrates the potential utility of the this compound scaffold in the design of chemosensors, where the sulfonamide and amino groups can be tailored to interact with specific analytes or biological molecules.

Integration into Polymeric Systems (if applicable to novel synthesis or theoretical studies)

The synthesis of polymers from aminonaphthalene derivatives has been achieved through both chemical and electrochemical methods. The amino group on this compound provides a reactive site for polymerization. For example, it can undergo oxidative polymerization or be used as a monomer in the synthesis of polyamides or polyimides by reacting with dicarboxylic acids or their derivatives. The presence of the sulfonamide group within the polymer backbone would be expected to influence the polymer's solubility, thermal stability, and affinity for certain molecules, making it a candidate for specialty polymers in theoretical studies or novel synthetic explorations.

Exploration As a Bioactive Scaffold for Ligand Design and Mechanistic Study

Structure-Based Ligand Design Methodologies Employing the Naphthalene-Sulfonamide Scaffold

The naphthalene-sulfonamide scaffold has been effectively utilized in structure-based ligand design, a methodology that relies on the three-dimensional structure of the target protein to design or identify potential inhibitors. nih.govpubchase.com This approach has been particularly successful in developing inhibitors for enzymes and receptors implicated in a range of diseases.

Rational Design Principles for Target-Specific Ligands

Rational drug design leverages the structural information of a biological target to create ligands with high affinity and selectivity. researchgate.netresearchgate.net The naphthalene-sulfonamide scaffold is amenable to this approach due to its defined structure and the potential for modification at multiple positions. For instance, in the design of inhibitors for Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases, the naphthalene-1-sulfonamide (B86908) core was identified as a novel and potent scaffold. nih.govpubchase.com The design strategy involved creating derivatives that could effectively fit into the binding pocket of FABP4, leading to potent and selective inhibition. nih.govpubchase.com

Key principles in the rational design of naphthalene-sulfonamide-based ligands include:

Target Pocket Analysis: Understanding the shape, size, and chemical environment of the target's binding site is crucial. mdpi.com

Scaffold Hopping: Replacing a core scaffold with another that maintains similar spatial arrangement of functional groups can lead to novel intellectual property and improved properties. researchgate.net

Fragment-Based Growth: Small fragments that bind to the target can be grown or linked to the naphthalene-sulfonamide scaffold to enhance affinity.

Virtual Screening and Lead Identification Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comals-journal.comsci-hub.box This method has been employed to identify lead compounds with the naphthalene-sulfonamide scaffold. nih.govnih.gov The process typically involves docking candidate molecules into the binding site of the target protein and scoring their potential interactions. als-journal.comnih.gov

Strategies for lead identification using virtual screening include: solubilityofthings.comaragen.com

High-Throughput Virtual Screening (HTVS): Screening millions of compounds against a target to identify initial "hits." aragen.com

Structure-Based Virtual Screening: Utilizes the 3D structure of the target to dock and score potential ligands. mdpi.com

Ligand-Based Virtual Screening: Uses the structure of known active ligands to identify new compounds with similar properties. nih.gov

Once initial hits are identified, they undergo further experimental validation to confirm their activity and serve as lead compounds for further optimization. solubilityofthings.comaragen.com

Investigation of Structure-Activity Relationships (SAR) in Design Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govresearchgate.net For the naphthalene-sulfonamide scaffold, SAR studies have been instrumental in optimizing the potency and selectivity of inhibitors for various targets. nih.govnih.gov

Impact of Substituent Effects on Theoretical Interaction Profiles

The addition of different chemical groups (substituents) to the naphthalene-sulfonamide core can significantly alter its interaction with a biological target. nih.gov Theoretical methods, such as Density Functional Theory (DFT), are used to predict how these substituents will affect the electronic properties and, consequently, the binding affinity of the molecule. nih.govnih.gov

For example, in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, it was found that the nature and position of substituents on the naphthalene (B1677914) ring and the flanking aryl rings had a profound impact on inhibitory activity. nih.govnih.gov The introduction of an O-linked naphthalene analog, for instance, led to a remarkable improvement in potency. nih.gov

Table 1: Impact of Substituents on Naphthalene-Sulfonamide Activity

| Target | Scaffold Modification | Observed Effect on Activity |

| Keap1-Nrf2 PPI | Replacement of benzyl (B1604629) group with biphenyl (B1667301) or naphthalene rings | Slight improvement in inhibitory potency. nih.gov |

| Keap1-Nrf2 PPI | Introduction of an extra methoxy (B1213986) or 4-fluorobenzyloxy group at the 5- or 6-position of the 1,4-diamino substituted phenyl ring | Dramatic drop-off in potency. nih.gov |

| Mcl-1 | Replacement of sulfonamide with a carboxamide | Significant decrease in binding affinity. acs.org |

Conformational Flexibility and its Influence on Scaffold Engagement

The ability of a molecule to adopt different three-dimensional shapes, known as conformational flexibility, is a critical factor in its ability to bind to a target. The naphthalene-sulfonamide scaffold, while relatively rigid, possesses rotatable bonds that allow for a degree of flexibility. This flexibility can be crucial for optimal engagement with the binding site of a protein.

Molecular dynamics (MD) simulations are often used to explore the conformational landscape of a ligand and its complex with a protein. These simulations can reveal how the flexibility of the naphthalene-sulfonamide scaffold and its substituents allows the molecule to adapt to the binding pocket, forming key interactions that contribute to its potency. For instance, extending the sulfonamide linkers in Keap1-Nrf2 inhibitors with a carbon or carbonyl group was explored to provide a higher degree of flexibility, although in some cases this weakened binding affinities. nih.gov

Enzyme and Receptor Interaction Studies (mechanistic focus)

Understanding the precise molecular interactions between a ligand and its target is essential for mechanism-based drug design. For the naphthalene-sulfonamide scaffold, various biophysical and biochemical techniques are employed to elucidate these interactions.

X-ray crystallography has been a powerful tool in this regard, providing detailed atomic-level pictures of how naphthalene-sulfonamide derivatives bind to their target proteins. For example, the crystal structure of FABP4 in complex with a naphthalene-1-sulfonamide inhibitor revealed the binding mode and the crucial role of a network of ordered water molecules in the binding pocket. nih.govpubchase.com

Isothermal titration calorimetry (ITC) is another technique used to measure the binding affinity and thermodynamics of ligand-protein interactions. ITC studies complemented the crystallographic data for FABP4 inhibitors, confirming their binding affinities. nih.govpubchase.com

Furthermore, mechanistic studies can reveal how these inhibitors affect the function of the target. For instance, naphthalene-sulfonamide derivatives have been shown to act as calmodulin antagonists, inhibiting its activity. nih.gov They have also been investigated as antagonists for the human CCR8 receptor. nih.gov In the context of cancer, some sulfonamide derivatives have been found to induce apoptosis in cancer cell lines. acs.orgnih.gov

Modeling of Active Site Recognition and Allosteric Modulation

Computational modeling is a crucial tool for understanding how ligands interact with their biological targets. For a scaffold like 3-aminonaphthalene-1-sulfonamide, molecular docking and dynamics simulations can predict its binding mode within a protein's active site. These models can elucidate key interactions, such as hydrogen bonds formed by the sulfonamide moiety or hydrophobic interactions involving the naphthalene rings, which are critical for potent and selective inhibition.

Furthermore, this scaffold is a candidate for the design of allosteric modulators—molecules that bind to a site on a protein distinct from the primary (orthosteric) site to regulate its activity. nih.govnih.gov Allosteric sites are often less conserved than active sites, offering an opportunity to develop highly selective drugs. nih.gov Computational studies can identify potential allosteric pockets and model how derivatives of this compound might bind. For instance, modeling could reveal how the binding of a modulator to an allosteric site induces conformational changes in the protein that affect the active site's binding affinity for its natural ligand. nih.gov This approach has been successfully applied to various targets, including kinases and G-protein coupled receptors, demonstrating the power of computational methods in allosteric drug discovery. nih.govnih.gov

Computational Analysis of Ligand Efficiency and Selectivity (design parameters, not biological effect)

To optimize the this compound scaffold, computational analysis focuses on key design parameters that govern ligand efficiency and selectivity. Structure-activity relationship (SAR) studies, often guided by computational chemistry, explore how modifications to the core structure impact binding. nih.gov

Key design strategies include:

Modification of the Naphthalene Core: Introducing substituents on the naphthalene ring system to enhance van der Waals contacts or to block unwanted metabolic pathways.

Functionalization of the Amino Group: Alkylation or acylation of the 3-amino group to explore new interaction vectors within the binding pocket or to fine-tune physicochemical properties like lipophilicity.

Variation of the Sulfonamide Substituent: Replacing or modifying groups attached to the sulfonamide nitrogen to achieve greater potency and selectivity. Optimization in this region can lead to compounds with improved affinity and specificity for the target protein over related proteins. nih.gov

Computational tools are used to predict how these modifications affect various parameters that are crucial for developing a successful ligand.

Table 1: Computational Parameters for Ligand Design

| Parameter | Description | Computational Method | Desired Outcome for Optimization |

|---|---|---|---|

| Binding Affinity | The strength of the interaction between the ligand and its target protein. | Free Energy Perturbation (FEP), Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) | Increased negative binding free energy (stronger binding). |

| Ligand Efficiency (LE) | A measure of the binding energy per non-hydrogen atom of the ligand. | LE = -RTln(Ki)/N, where N is the number of heavy atoms. | Higher LE values, indicating more efficient binding for the given size. |

| Lipophilic Ligand Efficiency (LLE) | A measure that balances potency against lipophilicity (logP). | LLE = pIC50 - logP | Higher LLE values, indicating a better balance of potency and drug-like properties. |

| Shape Complementarity | The degree to which the ligand's shape fits the binding pocket. | Shape-scoring algorithms (e.g., ROCS) | High shape similarity scores to known active ligands or the receptor cavity. |

| Electrostatic Complementarity | The matching of electrostatic potential between the ligand and the binding site. | Poisson-Boltzmann or similar electrostatic solvers. | Favorable electrostatic interactions (e.g., H-bonds, salt bridges). |

These computational analyses allow for the rational design of derivatives with improved properties before undertaking costly and time-consuming chemical synthesis.

Chemoprobe Development Based on the this compound Core

The intrinsic fluorescence of the naphthalene moiety makes the this compound structure an excellent core for developing chemical probes. These probes are powerful tools for studying biological systems by enabling the visualization and quantification of specific molecules or processes. mdpi.com

Design of Fluorescent Probes for Biomolecular Interactions (methodology focus)

The design of a fluorescent probe based on the this compound core involves coupling its fluorescent properties with a specific recognition event. mdpi.com The fundamental principle is that the binding of the probe to its target analyte will cause a measurable change in its fluorescence signal (e.g., intensity, wavelength, or lifetime). nih.gov

The design methodology typically includes:

Fluorophore Selection: The this compound core serves as the fluorophore. Its photophysical properties, such as excitation and emission wavelengths, can be fine-tuned by chemical modification. sigmaaldrich.comsigmaaldrich.com

Linker Installation: A linker is often attached to the amino group. The linker's length and flexibility are critical as they position the recognition unit correctly for binding without interfering with the fluorophore's properties.